molecular formula C11H11N B14486625 2-Methyl-4-phenylbut-2-enenitrile CAS No. 63909-26-2

2-Methyl-4-phenylbut-2-enenitrile

Cat. No.: B14486625
CAS No.: 63909-26-2
M. Wt: 157.21 g/mol
InChI Key: BLTOJPGOVBJINB-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylbut-2-enenitrile is an organic compound characterized by a nitrile group attached to a butene chain with a phenyl and a methyl substituent

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrially, nitriles are often produced through the ammoxidation of alkenes, where an alkene reacts with ammonia and oxygen in the presence of a catalyst to form a nitrile.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.

    Substitution: Sodium or potassium cyanide in ethanol is commonly used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various nitrile derivatives.

Scientific Research Applications

2-Methyl-4-phenylbut-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylbut-2-enenitrile involves its interaction with various molecular targets. For instance, in reduction reactions, the nitrile group is reduced to a primary amine through the transfer of electrons and protons. In oxidation reactions, the nitrile group is oxidized to a carboxylic acid through the addition of oxygen atoms.

Comparison with Similar Compounds

    2-Methyl-4-phenylbut-1-ene: Similar structure but lacks the nitrile group.

    4-Phenylbut-2-enenitrile: Similar structure but lacks the methyl group.

Uniqueness:

  • The presence of both a phenyl and a methyl group along with the nitrile group makes 2-Methyl-4-phenylbut-2-enenitrile unique in its reactivity and applications compared to its analogs.

Properties

CAS No.

63909-26-2

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

2-methyl-4-phenylbut-2-enenitrile

InChI

InChI=1S/C11H11N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-7H,8H2,1H3

InChI Key

BLTOJPGOVBJINB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC=CC=C1)C#N

Origin of Product

United States

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